molecular formula C8H8N2O3 B13555985 phenyl N-carbamoylcarbamate

phenyl N-carbamoylcarbamate

Cat. No.: B13555985
M. Wt: 180.16 g/mol
InChI Key: BOOLNDQTRIDYQF-UHFFFAOYSA-N
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Description

PhenylN-carbamoylcarbamate is an organic compound belonging to the carbamate family Carbamates are derivatives of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: PhenylN-carbamoylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with an alcohol, resulting in the formation of the carbamate ester. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .

Industrial Production Methods: In industrial settings, phenylN-carbamoylcarbamate can be produced using large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: PhenylN-carbamoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamates, while reduction can produce phenylamines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenylN-carbamoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .

Comparison with Similar Compounds

PhenylN-carbamoylcarbamate can be compared with other carbamates and related compounds:

Properties

IUPAC Name

phenyl N-carbamoylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(11)10-8(12)13-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOLNDQTRIDYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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